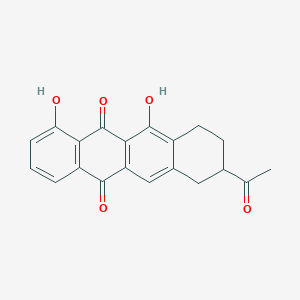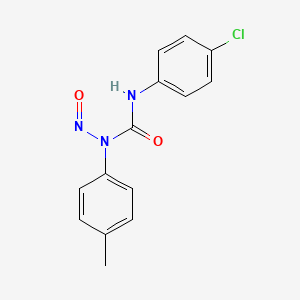
N'-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitrosourea group, which is known for its reactivity and potential use in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea typically involves the reaction of 4-chloroaniline and 4-methylaniline with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-chloroaniline is reacted with nitrosyl chloride to form 4-chlorophenylnitrosamine.
Step 2: 4-methylaniline is then introduced to the reaction mixture, resulting in the formation of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The nitrosourea group can be oxidized to form different products.
Reduction: Reduction reactions can lead to the cleavage of the nitrosourea group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrosourea group.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea involves its interaction with molecular targets such as enzymes and DNA. The nitrosourea group can form covalent bonds with nucleophilic sites, leading to the inhibition of enzyme activity or the modification of DNA. These interactions can disrupt cellular processes and have potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N’-(4-Chlorophenyl)-N-nitrosourea: Lacks the 4-methylphenyl group.
N’-(4-Methylphenyl)-N-nitrosourea: Lacks the 4-chlorophenyl group.
N-Nitrosourea: The parent compound without any aromatic substitutions.
Uniqueness
N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
84784-24-7 |
|---|---|
Fórmula molecular |
C14H12ClN3O2 |
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-(4-methylphenyl)-1-nitrosourea |
InChI |
InChI=1S/C14H12ClN3O2/c1-10-2-8-13(9-3-10)18(17-20)14(19)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,19) |
Clave InChI |
GJISXFVZUSBTLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C(=O)NC2=CC=C(C=C2)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


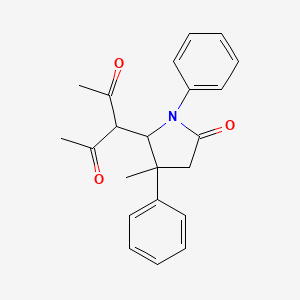
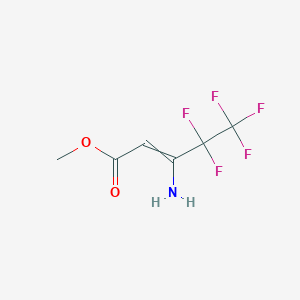
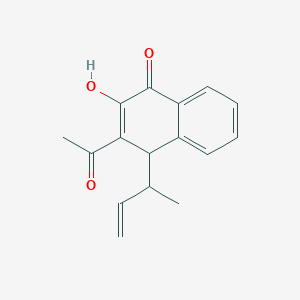
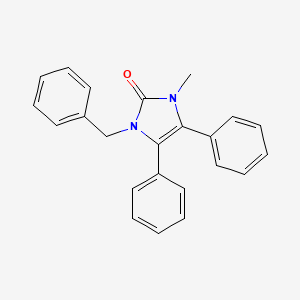
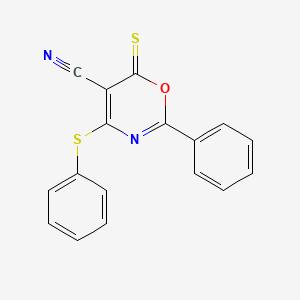


![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)

![2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid](/img/structure/B14404989.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)


